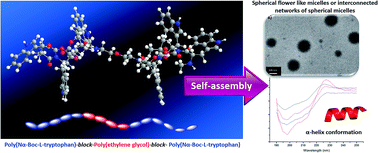Synthesis and self-assembly behaviour of poly(Nα-Boc-l-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-l-tryptophan)†
RSC Advances Pub Date: 2016-03-02 DOI: 10.1039/C6RA03718F
Abstract
We report for the first time the use of Nα-Boc-L-tryptophan for the synthesis of amphiphilic BAB triblock copolymers for potential drug delivery applications. A library of poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) (PBocLTrp-b-PEG-b-PBocLTrp) amphiphilic copolymers were synthesized through the ring opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride as initiated by diamino-terminated PEG of fixed molecular weight (Mn 3350). The influence of the hydrophobic block length over self-assembly was investigated for 4 of the BAB copolymers of molecular weights varying between Mn 5000 and Mn 17 000. It was found that an increase in hydrophobic block length led to an increase in hydrodynamic size of aggregates in solution, as well as a decrease in critical micelle concentration. TEM analysis showed the formation of spherical micelles with the largest of the copolymers forming interconnected networks of spherical micelles. The influence of hydrophobic block length over the formation of secondary structure was analyzed using circular dichroism and infrared spectroscopy. Collectively we found that the presence of t-Boc protected L-tryptophan leads to the preferential formation of α-helix secondary structure through hydrogen bonding, which, in a drug delivery vehicle context, could help in controlling drug release. Also, it is believed that the use of novel Nα-Boc-L-tryptophan could improve drug stabilization in the hydrophobic core via π–π interactions between indole rings.


Recommended Literature
- [1] Rhenium complexes of tris(pyrazolyl)methanes and sulfonate derivative
- [2] A binuclear Zn(ii)–Zn(ii) complex from a 2-hydroxybenzohydrazide-derived Schiff base for selective detection of pyrophosphate†
- [3] Inside back cover
- [4] The structure of bis-(toluene-p-sulphinato)copper(II) tetrahydrate
- [5] Measuring the relative concentration of particle populations using differential centrifugal sedimentation†
- [6] Synthesis and biological evaluation of phosphatidylinositol phosphate affinity probes†
- [7] Facile approach to the synthesis of 3D platinum nanoflowers and their electrochemical characteristics
- [8] Effect of heat treatment on the lubricating properties of lithium lubricating grease
- [9] Fluorescence imaging of surface-versatile latent fingerprints at the second and third level using double ESIPT-based AIE fluorophore†
- [10] Recovery of potassium chloride from blast furnace flue dust










